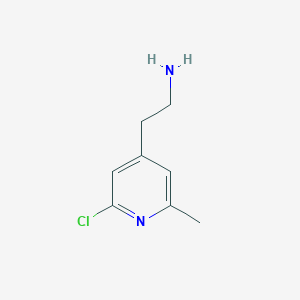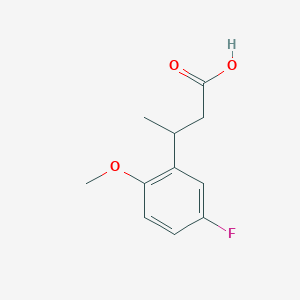
Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H16O4S. It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and is often used in organic synthesis due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate typically involves the reaction of tetrahydropyran-3-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine would yield the corresponding tetrahydro-2h-pyran-3-yl amine derivative .
Applications De Recherche Scientifique
Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce the tetrahydropyran moiety into target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2h-pyran-4-yl methanesulfonate: Similar in structure but with a methanesulfonate group instead of a 4-methylbenzenesulfonate group.
Tetrahydro-2h-pyran-2-ylmethyl 4-methylbenzenesulfonate: Differing in the position of the sulfonate ester group.
Uniqueness
Tetrahydro-2h-pyran-3-yl 4-methylbenzenesulfonate is unique due to its specific reactivity profile and stability, making it particularly useful in synthetic organic chemistry. Its ability to participate in a wide range of reactions under mild conditions sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C12H16O4S |
|---|---|
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
oxan-3-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H16O4S/c1-10-4-6-12(7-5-10)17(13,14)16-11-3-2-8-15-9-11/h4-7,11H,2-3,8-9H2,1H3 |
Clé InChI |
LEZSGHMBONHANZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


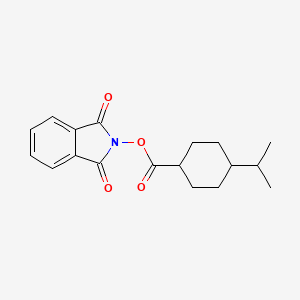
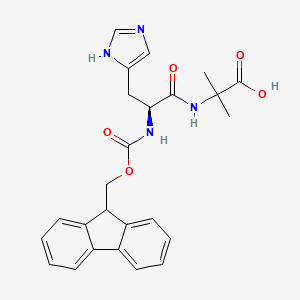
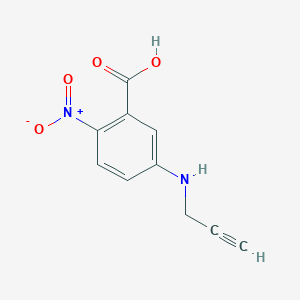
![Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate](/img/structure/B15316103.png)

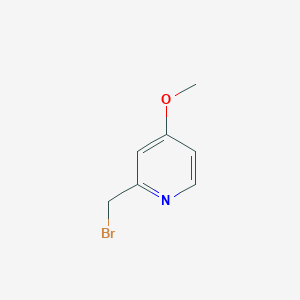
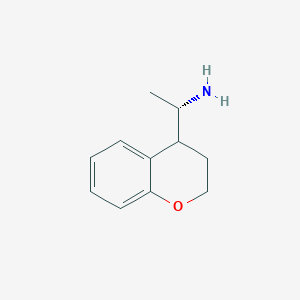
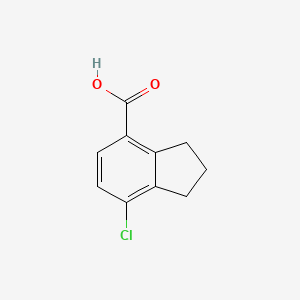
![3-((7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B15316160.png)
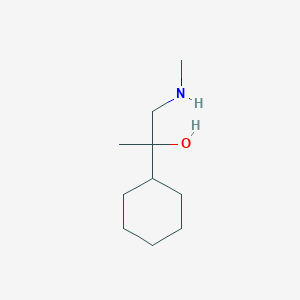
![Spiro[azetidine-2,2'-bicyclo[2.2.1]heptane]-4-one](/img/structure/B15316185.png)
